Cas no 1804231-92-2 (2-Chloro-6-mercaptophenylhydrazine)
2-Chloro-6-mercaptophenylhydrazine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-6-mercaptophenylhydrazine
-
- Inchi: 1S/C6H7ClN2S/c7-4-2-1-3-5(10)6(4)9-8/h1-3,9-10H,8H2
- InChI Key: AGVCKPOHHHFDGI-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1NN)S
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- XLogP3: 1.9
- Topological Polar Surface Area: 39
2-Chloro-6-mercaptophenylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250000524-250mg |
2-Chloro-6-mercaptophenylhydrazine |
1804231-92-2 | 98% | 250mg |
741.20 USD | 2021-05-31 | |
| Alichem | A250000524-500mg |
2-Chloro-6-mercaptophenylhydrazine |
1804231-92-2 | 98% | 500mg |
1,029.00 USD | 2021-05-31 | |
| Alichem | A250000524-1g |
2-Chloro-6-mercaptophenylhydrazine |
1804231-92-2 | 98% | 1g |
1,685.00 USD | 2021-05-31 |
2-Chloro-6-mercaptophenylhydrazine Related Literature
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 2-Chloro-6-mercaptophenylhydrazine
Exploring the Versatile Applications of 2-Chloro-6-mercaptophenylhydrazine (CAS No. 1804231-92-2) in Modern Chemistry
The chemical compound 2-Chloro-6-mercaptophenylhydrazine (CAS No. 1804231-92-2) has emerged as a significant player in various chemical applications, particularly in pharmaceutical and material science research. This compound, characterized by its unique molecular structure combining a chloro group and a mercapto functionality, offers researchers a versatile building block for synthesizing more complex molecules. In recent years, the demand for specialized phenylhydrazine derivatives like this has grown substantially, driven by advancements in drug discovery and organic electronics.
One of the most compelling aspects of 2-Chloro-6-mercaptophenylhydrazine is its dual reactivity, allowing it to participate in diverse chemical transformations. The hydrazine moiety makes it particularly valuable in the synthesis of heterocyclic compounds, which are crucial in developing new pharmaceutical agents. Current research trends show increasing interest in sulfur-containing compounds for their potential biological activities, placing this compound at the forefront of medicinal chemistry explorations. Its CAS number 1804231-92-2 has become a frequent search term among chemists looking for specialized reagents.
In material science applications, 2-Chloro-6-mercaptophenylhydrazine demonstrates remarkable potential as a precursor for conductive polymers and molecular sensors. The presence of both chloro and thiol groups enables precise molecular engineering of surfaces and interfaces, a hot topic in nanotechnology research. Recent studies have explored its use in creating self-assembled monolayers (SAMs) with specific electronic properties, addressing the growing need for advanced materials in flexible electronics and sensing technologies.
The stability and storage considerations for 2-Chloro-6-mercaptophenylhydrazine (CAS 1804231-92-2) are frequently discussed in research forums. Proper handling under inert atmosphere and protection from moisture are essential to maintain its reactivity. These practical aspects, along with its synthetic applications, make it a subject of numerous how-to guides and technical notes in chemical databases. The compound's mercaptophenylhydrazine structure continues to inspire innovative approaches in green chemistry, particularly in catalyst design and sustainable synthesis methods.
Analytical characterization of 2-Chloro-6-mercaptophenylhydrazine typically involves advanced techniques like NMR spectroscopy and mass spectrometry. Researchers emphasize the importance of purity assessment, especially when the compound is used in pharmaceutical intermediate synthesis. The distinctive chloro-mercapto substitution pattern creates unique spectral signatures that facilitate its identification in complex reaction mixtures, making it a valuable reference compound in analytical method development.
Market analysis reveals growing commercial interest in phenylhydrazine derivatives like CAS 1804231-92-2, with suppliers expanding their catalogues to meet research demand. The compound's price and availability trends reflect its niche but important role in specialized chemical synthesis. Current discussions in scientific communities focus on scaling up production while maintaining quality, addressing one of the most common queries from industrial researchers about this chlorinated mercaptohydrazine compound.
Future research directions for 2-Chloro-6-mercaptophenylhydrazine include exploring its potential in bioorthogonal chemistry and targeted drug delivery systems. The compound's ability to form stable conjugates with various biomolecules makes it particularly interesting for developing next-generation therapeutics. As the scientific community continues to investigate sulfur-nitrogen containing compounds, this particular hydrazine derivative is expected to play an increasingly important role in cutting-edge chemical research and development.
1804231-92-2 (2-Chloro-6-mercaptophenylhydrazine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)